molecular formula C7H8N2OS B1595064 (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol CAS No. 76919-40-9

(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol

Cat. No.: B1595064
CAS No.: 76919-40-9
M. Wt: 168.22 g/mol
InChI Key: RNCFSVSYFCIZPM-UHFFFAOYSA-N
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Description

(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol is a heterocyclic compound with a molecular formula of C7H8N2OS and a molecular weight of 168.22 g/mol This compound is characterized by the presence of both imidazole and thiazole rings, which are fused together, and a hydroxymethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol typically involves the reaction of 2-aminothiazole with halo carbonyl compounds. One common method is the Hantzsch thiazole synthesis, which involves the condensation of 2-aminothiazole with α-haloketones under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

    Imidazo[2,1-b]thiazole: A closely related compound with similar structural features but lacking the hydroxymethyl group.

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with an imidazole ring fused to a pyridine ring.

    Thiazolo[3,2-a]pyrimidine: A compound with a thiazole ring fused to a pyrimidine ring.

Uniqueness: (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol is unique due to the presence of both imidazole and thiazole rings, as well as the hydroxymethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFSVSYFCIZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318545
Record name (6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76919-40-9
Record name 76919-40-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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